Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid
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Overview
Description
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Resolution and Synthesis Methods
- Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid has been utilized in resolving compounds like 3-Amino-3-(3‘-pyridyl)propionic Acid. The method involved selective crystallization of a diastereomeric salt with (1R,2S)-(−)-ephedrine, demonstrating high enantiomeric purity. This process is valuable for synthesizing other 3-amino-3-[(substituted)pyridyl]propionic acids (Bösch et al., 2001).
- The synthesis of related peptides using this compound as a precursor is highlighted in research. For example, 2-Amino-4-(3-pyridyl)butyric acid and its derivatives have been synthesized and resolved, leading to the creation of various peptides (Ratcliffe et al., 1985).
Chemical Synthesis and Catalysis
- This compound is significant in the N-tert-butoxycarbonylation of amines, demonstrating its use in creating N-Boc derivatives, crucial for peptide synthesis (Heydari et al., 2007).
- Research on modular catalytic synthesis highlights the compound's role in preparing biologically active compounds, like 3-amino-3-aryl-2-oxindoles, using Rh-catalysis. The compound's versatility in synthesizing various functional groups is evident (Marques & Burke, 2016).
Peptide and Biochemical Applications
- The compound is used in synthesizing peptides with α,β-Dehydroamino Acids, showing its role in creating dipeptides and facilitating the study of peptide structures (Makowski et al., 1985).
- Its utility extends to modeling [FeFe] hydrogenase using amino acid derivatives, simulating influences of specific amino acids on electrochemical properties of biomimetic compounds (Apfel et al., 2009).
Methodological Innovation in Synthesis
- The compound plays a role in synthesizing tert-butyl esters of N-protected amino acids, showcasing its efficiency and mild reaction conditions, crucial for peptide synthesis (Loffet et al., 1989).
- It's also used in the N-amination of amino acids and derivatives, highlighting its role in creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Safety and Hazards
Future Directions
The use of boronic species, such as those found in “Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid”, for the synthesis of covalent adaptable networks is a promising area of research . These networks, known as vitrimers, merge the properties of thermoplastics and thermosets, offering potential for longer lifetime and easy reprocessing .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRNLFTLLZYBJ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375916 |
Source
|
Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297773-45-6 |
Source
|
Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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